molecular formula C6H7ClN4O3 B8670822 2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethan-1-ol

2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethan-1-ol

Cat. No.: B8670822
M. Wt: 218.60 g/mol
InChI Key: VFNRNEXVSUHKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-Chloro-5-nitropyrimidin-4-yl)amino)ethan-1-ol is a useful research compound. Its molecular formula is C6H7ClN4O3 and its molecular weight is 218.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H7ClN4O3

Molecular Weight

218.60 g/mol

IUPAC Name

2-[(2-chloro-5-nitropyrimidin-4-yl)amino]ethanol

InChI

InChI=1S/C6H7ClN4O3/c7-6-9-3-4(11(13)14)5(10-6)8-1-2-12/h3,12H,1-2H2,(H,8,9,10)

InChI Key

VFNRNEXVSUHKBV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)NCCO)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.40 g (0.1 mole) of 2,4-dichloro-5-nitropyrimidine was completely dissolved in 60 ml of methanol and maintained below 15° C. To this solution, a solution of 12.22 g (0.2 mole) of ethanolamine in 20 ml of methanol was added slowly while maintaining the temperature of a reactor below 20° C. The mixture was stirred below 15° C. for 18 hours. After completion of the reaction, the reaction product was maintained below 5° C., and the resulting crystal was filtered, washed and dried, thereby giving 18.58 g (85% yield) of light yellow-colored 2-chloro-4-(2-hydroxyethylamino)-5-nitropyrimidine.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
12.22 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

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